N(5)-phenyl-L-glutamine

Description

Properties

IUPAC Name |

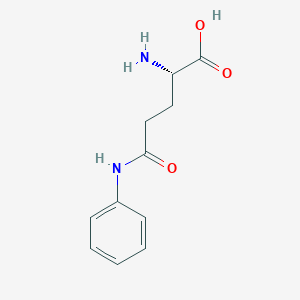

(2S)-2-amino-5-anilino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRUJGOLBSEPK-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595094 |

Source

|

| Record name | N-Phenyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5963-60-0 |

Source

|

| Record name | N-Phenyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N(5)-phenyl-L-glutamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N(5)-phenyl-L-glutamine is a synthetic derivative of the amino acid L-glutamine, characterized by the substitution of a phenyl group on the nitrogen of the side-chain amide.[1][2] This modification positions the molecule as a structural analog and competitive mimic of L-glutamine, the most abundant amino acid in human plasma.[3][4][5] Its primary mechanism of action is the competitive inhibition of glutamine-utilizing enzymes, particularly a class known as glutamine amidotransferases.[3][6] These enzymes are critical for de novo nucleotide biosynthesis and other key metabolic pathways, making them attractive targets in oncology and infectious disease research.[7][8][9][10] This guide provides a detailed examination of the molecular interactions, biochemical consequences, and experimental methodologies used to characterize the inhibitory action of this compound.

Introduction: The Central Role of Glutamine Metabolism and Its Mimicry

Glutamine is a conditionally essential amino acid that serves as a primary nitrogen and carbon source for a multitude of anabolic processes.[3][4][5][11] Rapidly proliferating cells, including cancer cells and activated immune cells, exhibit a heightened dependence on glutamine, a phenomenon often termed "glutamine addiction".[3] They utilize glutamine for:

-

Nucleotide Synthesis: Providing the nitrogen for the biosynthesis of purines and pyrimidines.[3][11]

-

Tricarboxylic Acid (TCA) Cycle Anaplerosis: Replenishing TCA cycle intermediates to support energy production and macromolecule synthesis.[3][5]

-

Redox Homeostasis: Serving as a precursor for the synthesis of the antioxidant glutathione.[5][11]

The enzymes that facilitate these processes, particularly those that transfer the amide nitrogen from glutamine, are known as glutamine amidotransferases (GATs).[8][10][12] this compound, by structurally resembling the natural substrate, acts as a competitive antagonist at the glutamine-binding sites of these enzymes.[3] The bulky phenyl group is thought to sterically hinder proper substrate binding or catalytic progression, leading to enzyme inhibition.[3]

Primary Mechanism of Action: Competitive Inhibition of Glutamine Amidotransferases

The core mechanism of this compound revolves around its function as a competitive inhibitor of GATs. These enzymes typically possess two distinct functional domains: a glutaminase (GAT) domain that hydrolyzes glutamine to yield glutamate and ammonia, and a synthetase domain that utilizes the ammonia to modify a second substrate.[13] this compound competes directly with L-glutamine for binding within the GAT domain.[3]

Key enzymatic targets implicated in the action of glutamine analogs like this compound include:

-

CTP (Cytidine Triphosphate) Synthetase: This enzyme catalyzes the final step in pyrimidine biosynthesis, converting UTP to CTP.[14] It uses glutamine as the nitrogen donor.[15] Inhibition of CTP synthetase depletes the cellular pool of cytidine nucleotides, which are essential for DNA and RNA synthesis.

-

GMP (Guanosine Monophosphate) Synthetase: This enzyme is crucial for the de novo synthesis of purines, catalyzing the ATP-dependent conversion of xanthosine monophosphate (XMP) to GMP, again using glutamine as the nitrogen source.[7][16][17][18] Inhibition disrupts the production of guanine nucleotides, another set of essential building blocks for nucleic acids.

-

Other GATs: The family of GATs is extensive and includes enzymes like glutamine-fructose-6-phosphate amidotransferase (GFAT) and carbamoyl phosphate synthetase, which are involved in hexosamine and pyrimidine biosynthesis, respectively.[6][19]

The binding of this compound to the GAT domain prevents the hydrolysis of L-glutamine, thereby starving the synthetase domain of its required ammonia substrate and halting the overall enzymatic reaction.

Visualizing the Inhibitory Mechanism

The following diagram illustrates the general mechanism of a glutamine amidotransferase and the competitive inhibition by this compound.

Caption: Competitive inhibition of a glutamine amidotransferase.

Biochemical and Cellular Consequences

The inhibition of GATs by this compound leads to significant downstream effects at both the biochemical and cellular levels:

-

Depletion of Nucleotide Pools: The most direct consequence is the reduced synthesis of pyrimidine (CTP) and purine (GMP) nucleotides. This starves the cell of the necessary building blocks for DNA replication and RNA transcription.

-

Cell Cycle Arrest: Insufficient nucleotide pools trigger cell cycle checkpoints, leading to an arrest, typically in the S-phase, and preventing cellular proliferation.[10]

-

Induction of Apoptosis: Prolonged metabolic stress and the inability to replicate DNA can activate programmed cell death pathways.

-

Disruption of Nitrogen Metabolism: Beyond nucleotides, the inhibition of various GATs can disrupt the synthesis of other nitrogen-containing biomolecules, further hampering cell growth and function.[3]

These consequences underscore the potential of GAT inhibitors as anti-proliferative agents, particularly in the context of oncology where cancer cells have a high demand for nucleotides.[11][20]

Experimental Validation and Methodologies

The mechanism of action of this compound is elucidated through a series of biochemical and cell-based assays.

Enzyme Kinetic Assays

The primary method to confirm competitive inhibition and determine inhibitory potency is through enzyme kinetics.

Objective: To determine the inhibition constant (Kᵢ) and the mode of inhibition of this compound against a target GAT (e.g., GMP Synthetase).

Protocol: GMP Synthetase Inhibition Assay

-

Enzyme and Substrates: Obtain purified recombinant human GMP synthetase (GMPS). Prepare stock solutions of substrates: Xanthosine Monophosphate (XMP), ATP, and L-glutamine. Prepare a range of concentrations of the inhibitor, this compound.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0).

-

Reaction Setup: In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of GMPS, a fixed concentration of ATP, and varying concentrations of the primary substrate, XMP.

-

Inhibitor Addition: To different sets of wells, add either vehicle (control) or varying fixed concentrations of this compound.

-

Initiation and Measurement: Initiate the reaction by adding L-glutamine. The activity of GMPS can be measured by monitoring the production of AMP, which can be coupled to the oxidation of NADH using a set of coupling enzymes (pyruvate kinase and lactate dehydrogenase), resulting in a decrease in absorbance at 340 nm.

-

Data Analysis:

-

Plot the initial reaction velocity (V₀) against the substrate concentration ([XMP]) for each inhibitor concentration.

-

Transform the data using a Lineweaver-Burk or Hanes-Woolf plot.[6] For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.

-

Fit the data to the competitive inhibition equation to calculate the Michaelis constant (Kₘ) and the inhibition constant (Kᵢ).[6][17]

-

Workflow for Kinetic Analysis

Caption: Standard workflow for determining enzyme inhibition kinetics.

Cellular Assays

To confirm that the enzymatic inhibition translates to a cellular effect, proliferation and metabolic assays are performed.

Protocol: Cell Proliferation Assay (MTT or Resazurin)

-

Cell Culture: Seed a cancer cell line known to be dependent on glutamine (e.g., HeLa, A549) in a 96-well plate and allow cells to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

-

Rescue Experiment: To confirm the mechanism, include a condition where cells are co-treated with the inhibitor and a downstream product (e.g., cytidine or guanosine) to see if the anti-proliferative effect can be rescued.

-

Viability Measurement: Add a viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to quantify the number of viable cells.

-

Data Analysis: Plot cell viability against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Quantitative Data Summary

While specific, high-quality kinetic data for this compound is not broadly published in top-tier journals, related glutamine analogs and GAT inhibitors have been characterized extensively. The table below presents representative data for known GAT inhibitors to provide context for the expected potency.

| Compound | Target Enzyme(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Mode of Inhibition |

| 6-Diazo-5-oxo-L-norleucine (DON) | Pan-GAT inhibitor | Low µM range | Irreversible |

| Azaserine | Pan-GAT inhibitor | µM range | Irreversible |

| CB-839 (Telaglenastat) | Glutaminase (GLS1) | Low nM range (IC₅₀) | Allosteric |

| This compound | GATs (e.g., Glutaminase) | 2.1 mM (Kᵢ vs. Glutaminase)[3] | Competitive |

| Folic Acid | GMPS (CLas) | 51.98 µM (Kᵢ)[9] | Not specified |

| AZD1152 | GMPS (CLas) | 4.05 µM (Kᵢ)[9] | Not specified |

Data is compiled from multiple sources for illustrative purposes.[3][9][11][20]

Conclusion and Future Directions

This compound functions as a classic competitive inhibitor of glutamine-dependent enzymes. By mimicking the natural substrate L-glutamine, it occupies the active site of glutamine amidotransferases, leading to a blockade of nucleotide biosynthesis and subsequent inhibition of cell proliferation. Its mechanism makes it a valuable research tool for studying glutamine metabolism. While its potency may be lower than other known GAT inhibitors, the phenyl-glutamine scaffold serves as a foundational structure for the development of more potent and selective inhibitors. Future research should focus on high-resolution co-crystal structures of this compound with its target enzymes to elucidate the precise molecular interactions and guide the rational design of next-generation therapeutics targeting glutamine addiction in cancer and other diseases.

References

- This compound for Research. Benchchem. [URL: https://www.benchchem.com/product/b1132]

- New Small-Molecule Inhibitor Discovered for GMP Synthetase. (2025). Bioengineer.org. [URL: https://bioengineer.org/new-small-molecule-inhibitor-discovered-for-gmp-synthetase/]

- CTP synthetase. Wikipedia. [URL: https://en.wikipedia.org/wiki/CTP_synthase]

- Discovery of a small-molecule inhibitor targeting human GMP synthetase. (2025). Molecular Diversity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39718428/]

- GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation. (2022). Biomolecules. MDPI. [URL: https://www.mdpi.com/2218-273X/12/12/1888]

- Structural basis for ligand binding modes of CTP synthase. (2021). Proceedings of the National Academy of Sciences (PNAS). [URL: https://www.pnas.org/doi/10.1073/pnas.2106250118]

- Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP. (2018). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b02131]

- Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. (2001). Biochemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11318635/]

- The Emerging Roles of Glutamine Amidotransferases in Metabolism and Immune Defense. (2024). International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/10/5387]

- EC 6.3.4.2 - CTP synthase (glutamine hydrolysing). IUBMB Enzyme Nomenclature. [URL: https://www.qmul.ac.uk/sbcs/iubmb/enzyme/EC6/3/4/2.html]

- Phenolic amides inhibit glutamine amidotransferases in vitro. ResearchGate. [URL: https://www.researchgate.net/figure/Phenolic-amides-inhibit-glutamine-amidotransferases-in-vitro-A-Feruloyl-amide_fig2_340321798]

- Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic. (2022). International Journal of Molecular Sciences. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8776092/]

- GMP synthase. Wikipedia. [URL: https://en.wikipedia.org/wiki/GMP_synthase]

- Glutamine Amidotransferase Inhibitor. The Titi Tudorancea Bulletin. [URL: https://www.tititudorancea.com/z/glutamine_amidotransferase_inhibitor.htm]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-5-phenyl-L-glutamine]

- The emerging roles of glutamine amidotransferases in metabolism and immune defense. (2024). International Journal of Molecular Sciences. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38787754/]

- Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate. (2004). Archives of Biochemistry and Biophysics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15158671/]

- This compound. ZFIN, The Zebrafish Information Network. [URL: https://zfin.org/CHEBI:79289]

- Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies. (2017). Oncotarget. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5522295/]

- Phenylacetylglutamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylacetylglutamine]

- Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. (2021). Trends in Cancer. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8050186/]

- What is the mechanism of L-Glutamine? Patsnap Synapse. [URL: https://www.patsnap.

- Glutamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Glutamine]

Sources

- 1. This compound | C11H14N2O3 | CID 18603770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ZFIN ChEBI: this compound [zfin.org]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of L-Glutamine? [synapse.patsnap.com]

- 5. Glutamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. bioengineer.org [bioengineer.org]

- 8. The Emerging Roles of Glutamine Amidotransferases in Metabolism and Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What does Glutamine Amidotransferase Inhibitor mean? Definition, meaning and sense [tititudorancea.com]

- 11. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The emerging roles of glutamine amidotransferases in metabolism and immune defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. EC 6.3.4.2 [iubmb.qmul.ac.uk]

- 15. CTP synthetase - Wikipedia [en.wikipedia.org]

- 16. Discovery of a small-molecule inhibitor targeting human GMP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GMP synthase - Wikipedia [en.wikipedia.org]

- 19. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]

N(5)-phenyl-L-glutamine's role in cellular metabolism

An In-depth Technical Guide to the Role of N(5)-phenyl-L-glutamine in Cellular Metabolism

Abstract

Glutamine is a cornerstone of cellular metabolism, particularly in hyper-proliferative states such as cancer, where it serves as a critical source of carbon and nitrogen for biosynthesis and energy production. The dependence of many tumors on glutamine, often termed "glutamine addiction," has identified the enzymes in its metabolic pathway as prime targets for therapeutic intervention. This compound is a synthetic derivative of L-glutamine that has emerged as a valuable chemical probe and potential therapeutic agent for dissecting and targeting these glutamine-dependent pathways. This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its effects, the downstream consequences for cellular metabolism, and the experimental methodologies required to investigate its activity. We will explore its role as a substrate for key metabolic enzymes, its ability to disrupt critical metabolic nodes, and its potential in the development of novel anticancer strategies, offering a comprehensive resource for researchers, and drug development professionals.

The Emergence of Glutamine Analogs in Targeting Cancer Metabolism

Glutamine: A Conditionally Essential Nutrient Fueling Malignancy

In normal physiological states, glutamine is a non-essential amino acid. However, in rapidly dividing cells, including various cancer phenotypes, the demand for glutamine outstrips endogenous synthesis, rendering it a conditionally essential nutrient. Cells utilize glutamine for a multitude of processes, including:

-

Anaplerosis: Glutamine is converted to α-ketoglutarate to replenish the tricarboxylic acid (TCA) cycle, a process critical for energy production and the synthesis of biosynthetic precursors.

-

Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant, thus playing a vital role in mitigating oxidative stress.

-

Biosynthesis: The nitrogen from glutamine is essential for the synthesis of nucleotides (purines and pyrimidines) and other amino acids.

This profound reliance makes the glutamine metabolic pathway, particularly the initial conversion of glutamine to glutamate catalyzed by glutaminase (GLS), a highly attractive target for cancer therapy.

This compound: A Chemical Probe for Glutamine Metabolism

This compound was initially developed as part of a series of glutamine analogs to probe the active sites of glutamine-utilizing enzymes. Unlike many inhibitors that block the active site, this compound acts as a substrate for several key enzymes, including glutaminase. Its biotransformation by these enzymes leads to the production of unique metabolites that can exert downstream effects, making it a fascinating tool for studying metabolic disruption.

Core Mechanism of Action and Metabolic Consequences

Interaction with Glutaminase (GLS)

The primary interaction of this compound is with glutaminase (GLS), the gatekeeper enzyme of glutaminolysis. There are two main isoforms, GLS1 and GLS2. Many cancer cells upregulate GLS1 to sustain their high proliferation rates.

This compound serves as an efficient substrate for GLS1. The enzyme catalyzes the hydrolysis of the γ-amide group, but instead of producing glutamate and ammonia, it generates L-glutamate and aniline. This reaction is significant for two reasons:

-

Competitive Substrate: It competes with endogenous L-glutamine for the active site of GLS1, thereby reducing the rate of canonical glutaminolysis.

-

Generation of a Foreign Metabolite: The production of aniline within the cell introduces a xenobiotic amine, the downstream consequences of which are still under investigation but may contribute to cellular stress.

The downstream effects of this primary interaction are a cascade of metabolic disruptions. By outcompeting glutamine, this compound effectively throttles the entry of glutamine-derived carbon and nitrogen into central metabolism.

Downstream Metabolic Perturbations

The reduction in glutamate production has profound and widespread effects on the cell's metabolic network.

-

TCA Cycle Integrity: The diminished supply of α-ketoglutarate from glutamine leads to a reduction in TCA cycle intermediates, impairing mitochondrial respiration and the production of ATP and biosynthetic precursors.

-

Redox Balance Disruption: Lower glutamate levels directly impact the synthesis of glutathione (GSH), as glutamate is a constituent amino acid. This compromises the cell's ability to buffer reactive oxygen species (ROS), leading to increased oxidative stress and potential apoptosis.

-

Impaired Biosynthesis: The reduced availability of nitrogen from glutamine hinders the de novo synthesis of nucleotides and other non-essential amino acids, directly impacting the cell's ability to replicate its DNA and synthesize proteins.

Caption: Metabolic disruption by this compound.

Experimental Validation: A Methodological Guide

Evaluating the metabolic impact of this compound requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based metabolic profiling and in vivo efficacy studies.

In Vitro Enzyme Kinetics

Causality Behind Experimental Choices: To understand if this compound is a true substrate or an inhibitor, it is essential to perform kinetic assays with the purified recombinant enzyme (e.g., GLS1). This isolates the drug-target interaction from the complexity of the cellular environment. A coupled assay is often used where the product of the GLS1 reaction (glutamate) is converted by glutamate dehydrogenase (GDH), producing NADH, which can be measured spectrophotometrically at 340 nm. This provides a real-time, quantitative readout of enzyme activity.

Caption: Workflow for in vitro GLS1 kinetic analysis.

Protocol: Recombinant GLS1 Kinetic Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM MgCl2.

-

Enzyme: Recombinant human GLS1 at a working concentration of 10 µg/mL.

-

Substrates: Prepare serial dilutions of L-glutamine (e.g., 0-30 mM) and this compound (e.g., 0-30 mM).

-

Coupling System: 1 U/mL bovine liver glutamate dehydrogenase (GDH) and 2 mM NAD+.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add 50 µL of Assay Buffer.

-

Add 10 µL of the coupling system.

-

Add 20 µL of the desired substrate dilution.

-

To initiate the reaction, add 20 µL of the GLS1 enzyme solution.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

-

Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Self-Validation: A no-enzyme control should show no change in absorbance. A no-substrate control should also be flat. The use of a known GLS1 inhibitor (e.g., CB-839) should abolish the signal, confirming the assay is reporting on specific enzyme activity.

-

Cell-Based Metabolic Profiling

Causality Behind Experimental Choices: To confirm that the enzymatic activity observed in vitro translates to a functional consequence in living cells, metabolic profiling is essential. LC-MS/MS-based metabolomics provides a comprehensive snapshot of the metabolic state of the cell after treatment. By tracing the fate of stable isotope-labeled nutrients (e.g., ¹³C₅-¹⁵N₂-L-glutamine), we can precisely map how this compound perturbs metabolic flux through specific pathways. This is the gold standard for validating the mechanism in a cellular context.

Protocol: Stable Isotope Tracing and Metabolomics

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., P493 B-cell lymphoma, which is glutamine-addicted) at a density of 1x10⁶ cells/well in a 6-well plate.

-

Allow cells to adhere and grow for 24 hours.

-

Replace the medium with a medium containing either vehicle control or this compound at a desired concentration (e.g., 1 mM).

-

Concurrently, replace unlabeled glutamine with ¹³C₅-¹⁵N₂-L-glutamine.

-

Incubate for a defined period (e.g., 6 hours) to allow for metabolic processing.

-

-

Metabolite Extraction:

-

Aspirate the medium and quickly wash the cells with ice-cold 0.9% NaCl.

-

Immediately add 1 mL of ice-cold 80% methanol to quench all enzymatic activity.

-

Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

-

Incubate at -80°C for 30 minutes, then centrifuge at max speed for 10 minutes at 4°C.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant (containing the polar metabolites) to a new tube and dry it under a stream of nitrogen or using a speed vacuum.

-

Reconstitute the dried metabolites in a suitable volume of injection solvent (e.g., 50% acetonitrile).

-

Analyze using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., a Q-Exactive Orbitrap).

-

-

Data Analysis:

-

Identify and quantify the mass isotopologues of key metabolites (e.g., glutamate, α-ketoglutarate, citrate, malate) to determine the fractional contribution of glutamine to their synthesis.

-

Compare the labeling patterns between control and treated cells to quantify the reduction in glutamine flux into the TCA cycle and other pathways.

-

Self-Validation: The sum of all isotopologues for a given metabolite should be consistent across samples. The unlabeled (M+0) peak should decrease significantly in control cells, confirming the uptake and metabolism of the labeled tracer.

-

Data Synthesis and Interpretation

Data from various studies can be synthesized to provide a clearer picture of the compound's potency and efficacy.

Table 1: Comparative Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Reference |

| P493 | B-cell Lymphoma | EC50 (Cell Viability) | ~1 mM | |

| P493 | B-cell Lymphoma | Glutamine Uptake Inhibition | ~50% at 1 mM |

Future Directions and Therapeutic Outlook

While this compound has been instrumental as a chemical probe, its relatively modest potency (in the millimolar range) limits its direct therapeutic application. However, it provides a critical proof-of-concept for targeting glutamine metabolism through substrate competition. Future research directions include:

-

Structure-Activity Relationship (SAR) Studies: Modifying the phenyl group and other parts of the molecule to improve binding affinity to GLS1 and enhance cellular uptake.

-

Combination Therapies: Combining glutamine metabolism inhibitors with agents that target other metabolic pathways (e.g., glycolysis) or signaling pathways could create synthetic lethality and overcome resistance.

-

Biomarker Development: Identifying specific genetic or metabolic signatures that predict sensitivity to glutamine antagonism will be crucial for patient stratification in future clinical trials.

The study of this compound has provided invaluable insights into the intricacies of cancer cell metabolism. It underscores the potential of developing substrate-based inhibitors that not only block an enzyme but also introduce disruptive metabolites, representing a sophisticated strategy for therapeutic intervention.

References

-

DeBerardinis, R. J., & Cheng, T. (2010). Q's next: the diverse functions of glutamine in metabolism, cell biology and cancer. Oncogene. [Link]

-

Altman, B. J., Stine, Z. E., & Dang, C. V. (2016). From Krebs to clinic: glutamine metabolism to cancer therapy. Nature Reviews Cancer. [Link]

-

Elgogary, A., et al. (2016). A novel fluorescent assay for real-time monitoring of glutaminase 1 (GLS1) activity. Scientific Reports. [Link]

The Emergence of a Glutamine Antagonist: A Technical Guide to the Discovery and Synthesis of N(5)-phenyl-L-glutamine

Abstract

N(5)-phenyl-L-glutamine, a synthetic derivative of the proteogenic amino acid L-glutamine, has garnered significant interest within the scientific community for its potential as a modulator of cellular metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical characterization of this compound. By delving into the causality behind its synthesis and its mechanism of action as a competitive inhibitor of glutaminase, this document serves as a vital resource for researchers, chemists, and drug development professionals exploring the therapeutic potential of glutamine antagonism in oncology and neuroinflammation.

Introduction: The Significance of Glutamine Metabolism in Disease

Glutamine, the most abundant amino acid in human circulation, is a critical nutrient for rapidly proliferating cells.[1] Its role extends beyond protein synthesis, serving as a primary nitrogen donor for nucleotide and non-essential amino acid biosynthesis, a carbon source for replenishing the tricarboxylic acid (TCA) cycle, and a key player in maintaining redox homeostasis.[1] This metabolic plasticity is exploited by various pathological states, most notably cancer, where a phenomenon known as "glutamine addiction" is a hallmark of many tumor types.[1] Cancer cells often upregulate glutaminase (GLS), the enzyme that catalyzes the hydrolysis of glutamine to glutamate, to fuel their growth and survival.[2] Consequently, targeting glutamine metabolism has emerged as a promising therapeutic strategy. Similarly, dysregulated glutamine metabolism and glutaminase activity in microglia have been implicated in the progression of neuroinflammatory diseases, presenting another avenue for therapeutic intervention.

This compound emerges as a tool compound and potential therapeutic lead in this context. As an analog of L-glutamine, it is designed to competitively inhibit enzymes that utilize glutamine as a substrate, thereby disrupting the metabolic pathways that drive these diseases. This guide will illuminate the discovery and synthesis of this important molecule and explore its biochemical properties and potential applications.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a singular landmark paper. Its discovery is rooted in the broader exploration of peptide chemistry and the synthesis of glutamine derivatives throughout the mid-20th century. The general principle of forming γ-glutamyl peptides was established in this era, with early work focusing on the synthesis of γ-glutamyl peptides.[2] The synthesis of this compound is a logical extension of these early investigations into the chemical modification of glutamic acid and glutamine. It is formally described as the condensation product of the side-chain carboxyl group of L-glutamic acid with the amino group of aniline.[3][4] The synthesis of various γ-glutamyl anilides, often for the purpose of studying enzyme kinetics, has been reported in the literature, providing a strong precedent for the preparation of this compound.[5]

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a regioselective acylation of aniline with a suitably protected L-glutamic acid derivative. The key challenge is to selectively form the amide bond at the γ-carboxyl group while the α-carboxyl and α-amino groups are protected. A common and effective strategy involves the use of N-phthaloyl-L-glutamic anhydride.

Synthetic Strategy Overview

The overall synthetic workflow can be conceptualized as a three-stage process:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established methods for preparing γ-glutamyl anilides.[6][7][8]

Step 1: Synthesis of N-Phthaloyl-L-Glutamic Acid

-

To a stirred suspension of L-glutamic acid in a suitable solvent (e.g., aqueous sodium carbonate), add N-carbethoxyphthalimide.

-

Maintain the reaction at room temperature with continuous stirring for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-phthaloyl-L-glutamic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-Phthaloyl-L-Glutamic Anhydride

-

Suspend the N-phthaloyl-L-glutamic acid in acetic anhydride.

-

Heat the mixture gently (e.g., 80°C) for a short period (e.g., 30 minutes) under a nitrogen atmosphere.

-

Cool the reaction mixture and collect the crystalline N-phthaloyl-L-glutamic anhydride by filtration.

-

Wash the product with a cold, dry, non-polar solvent (e.g., ether) and dry under vacuum.

Step 3: Synthesis of N-Phthaloyl-γ-L-glutamyl-anilide

-

Dissolve the N-phthaloyl-L-glutamic anhydride in a dry, aprotic solvent (e.g., chloroform or DMF) under a nitrogen atmosphere.

-

Add aniline to the solution, followed by a catalytic amount of a base (e.g., pyridine).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 4: Synthesis of this compound (Deprotection)

-

Suspend the N-phthaloyl-γ-L-glutamyl-anilide in methanol.

-

Add hydrazine hydrate and reflux the mixture for several hours.

-

Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

-

Adjust the pH of the filtrate to the isoelectric point of this compound (around pH 6-6.5) to induce precipitation.

-

Collect the product by filtration, wash with cold water and then a cold organic solvent (e.g., ethanol), and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the α-proton of the glutamine backbone, and the methylene protons of the side chain. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the glutamine moiety. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₄N₂O₃ (222.24 g/mol ).[4] |

| FT-IR | Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and aromatic C-H stretching vibrations. |

Biochemical Activity and Mechanism of Action

The primary biochemical function of this compound is its ability to act as a competitive inhibitor of glutamine-utilizing enzymes, most notably glutaminase (GLS).

Inhibition of Glutaminase

This compound mimics the natural substrate, L-glutamine, and binds to the active site of glutaminase. However, the presence of the bulky phenyl group at the γ-position sterically hinders the catalytic hydrolysis of the amide bond.[1] This competitive inhibition reduces the production of glutamate and subsequently impacts downstream metabolic pathways.

Molecular docking studies have suggested that N(5)-phenyl derivatives competitively inhibit glutaminase 2 (GLS2) with IC₅₀ values in the low micromolar range (~10 µM).[1] Experimental data indicates a Ki of 2.1 mM for glutaminase.[1]

Caption: Mechanism of competitive inhibition of glutaminase by this compound.

Experimental Protocol: Glutaminase Activity Assay

The inhibitory potential of this compound can be quantified using a glutaminase activity assay. Several commercial kits are available, or a custom assay can be developed.[9][10]

Principle:

The assay measures the amount of glutamate produced from the enzymatic conversion of glutamine by glutaminase. The glutamate is then used in a coupled enzymatic reaction to produce a detectable signal (colorimetric or fluorometric).

Materials:

-

Purified glutaminase enzyme

-

L-glutamine (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris buffer, pH 8.6)

-

Glutamate dehydrogenase

-

NAD⁺

-

Diaphorase

-

Resazurin (for fluorometric detection) or a suitable chromogenic agent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

-

In a 96-well plate, set up reactions containing the assay buffer, glutaminase, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding L-glutamine to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagents (glutamate dehydrogenase, NAD⁺, diaphorase, and resazurin).

-

Incubate for a further period to allow for color/fluorescence development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Applications and Future Directions

The ability of this compound to inhibit glutaminase positions it as a valuable research tool and a potential starting point for drug discovery programs.

-

Oncology: In cancer cells exhibiting glutamine addiction, this compound can be used to probe the reliance on glutamine metabolism for proliferation and survival.[1] It can serve as a lead compound for the development of more potent and selective glutaminase inhibitors for cancer therapy.[11]

-

Neuroinflammation: Given the role of glutaminase in activated microglia, this compound and its derivatives could be explored for their potential to modulate neuroinflammatory responses in diseases such as Alzheimer's disease and multiple sclerosis.

-

Biochemical Research: As a competitive inhibitor, this compound is a useful tool for studying the structure and function of glutamine-utilizing enzymes.

Future research will likely focus on optimizing the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies are needed to validate its therapeutic potential in relevant disease models.

Conclusion

This compound represents a significant molecule at the intersection of synthetic chemistry and metabolic research. Its straightforward synthesis, coupled with its targeted biochemical activity as a glutaminase inhibitor, makes it an invaluable asset for the scientific community. This guide has provided a comprehensive overview of its discovery, a detailed protocol for its synthesis, and an exploration of its mechanism of action. As our understanding of the central role of glutamine metabolism in disease continues to grow, the importance of molecules like this compound in both fundamental research and drug development will undoubtedly increase.

References

- This compound for Research|RUO - Benchchem. (URL: )

-

Glutaminase (GLS) Activity Assay Kit (E-BC-K660-M) - Elabscience. (URL: [Link])

-

Huang, X., Day, N., Luo, X., Roupioz, Y., Seid, M., & Keillor, J. W. (1999). Synthesis and characterization of a series of novel glutamic gamma-15N-anilide dipeptides. Journal of peptide research, 53(2), 126–133. (URL: [Link])

-

An optimized method for estimating glutaminase activity in biological samples. (2023). PubMed. (URL: [Link])

-

Sacalis, C., Hatagan, M., & Gal, E. (2025). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. ResearchGate. (URL: [Link])

-

Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. (2021). MDPI. (URL: [Link])

- Gamma-L-glutamyl-4-nitroanilide derivatives and process for determining gamma-GTP activity using the same. (URL: )

-

Sacalis, C., Hatagan, M., & Gal, E. (2025). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. Utrecht University - UU Research Portal. (URL: [Link])

-

ZFIN ChEBI: this compound. (URL: [Link])

-

Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies. (2017). NIH. (URL: [Link])

-

Le Quesne, W. J., & Young, G. T. (1949). Synthesis of gamma-glutamyl peptides. Nature, 163(4146), 604. (URL: [Link])

-

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine (PD006104, BYSBXIPCDJNEBG-INIZCTEOSA-N). Probes & Drugs. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of gamma-glutamyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZFIN ChEBI: this compound [zfin.org]

- 4. This compound | C11H14N2O3 | CID 18603770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of a series of novel glutamic gamma-15N-anilide dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure [mdpi.com]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. Glutaminase (GLS) Activity Assay Kit - Elabscience® [elabscience.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of N(5)-phenyl-L-glutamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N(5)-phenyl-L-glutamine, a derivative of the proteinogenic amino acid L-glutamine, is a molecule of increasing interest within the scientific community. This technical guide provides an in-depth analysis of its chemical properties, structure, and synthesis. It also explores its potential biological significance, drawing comparisons to structurally related compounds and highlighting its prospective applications in biomedical research, particularly in the fields of metabolism, neuroimmunology, and drug delivery. This document is intended to serve as a foundational resource for professionals engaged in research and development who require a detailed understanding of this compound.

Introduction and Chemical Identity

This compound is formally derived from the condensation of the side-chain carboxyl group of L-glutamic acid with the amino group of aniline.[1][2] This structural modification, the substitution of a phenyl group at the gamma-amide nitrogen (N5 position), distinguishes it from its parent molecule, L-glutamine, and confers unique chemical and biological properties.[3] Its primary identification markers are summarized below for clarity and precise documentation in research settings.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-5-anilino-5-oxopentanoic acid | [1][3] |

| CAS Number | 5963-60-0 | [1][3] |

| Molecular Formula | C11H14N2O3 | [1] |

| Molecular Weight | 222.24 g/mol | [1][3] |

| InChI Key | ZDXPYRJPNDTMRX-GSVOUGTGSA-N | [3] |

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is critical for its application in experimental settings, from designing solubility protocols to interpreting analytical data.

Computed Physicochemical Data

The following table outlines key computed properties that predict the behavior of this compound in various chemical environments.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | -2.1 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 222.10044231 Da | [1] |

| Polar Surface Area | 92.4 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

| Formal Charge | 0 | [1] |

Molecular Structure

The structure of this compound is characterized by a chiral alpha-carbon, an alpha-amino group, an alpha-carboxylic acid group, and a gamma-amide group that is substituted with a phenyl ring. This aromatic moiety significantly influences the molecule's steric and electronic properties compared to L-glutamine.

Caption: 2D chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several routes. A common conceptual approach involves the protection of the alpha-amino and alpha-carboxyl groups of L-glutamic acid, followed by the activation of the gamma-carboxyl group and subsequent amidation with aniline. Deprotection steps then yield the final product.

General Synthetic Workflow

A generalized synthetic pathway is outlined below. The choice of protecting groups and coupling reagents is critical to optimize yield and purity.

Caption: Generalized synthetic workflow for this compound.

Exemplary Experimental Protocol

The following is a conceptual protocol and should be adapted and optimized based on laboratory conditions and available reagents.

-

Protection of L-Glutamic Acid:

-

Dissolve L-glutamic acid in a suitable solvent (e.g., a mixture of water and dioxane).

-

Protect the α-amino group using a standard protecting group such as Boc (di-tert-butyl dicarbonate) under basic conditions.

-

Protect the α-carboxyl group, for instance, by esterification (e.g., forming a methyl or benzyl ester).

-

-

Activation and Amidation:

-

The γ-carboxyl group of the protected glutamic acid is selectively activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS).

-

Aniline is then added to the reaction mixture to form the amide bond at the N5 position.

-

-

Deprotection:

-

The protecting groups are removed under appropriate conditions. For example, a Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA), and a benzyl ester can be cleaved by hydrogenolysis.

-

-

Purification:

-

The crude product is purified using techniques such as column chromatography on silica gel or reverse-phase HPLC, followed by recrystallization to obtain the pure this compound.

-

Biological and Pharmacological Context

While research on this compound is still emerging, its structural similarity to other biologically active glutamine derivatives provides a framework for understanding its potential roles.

Relationship to Gut Microbiota Metabolites

Structurally related molecules, such as phenylacetylglutamine (PAGln), are known gut microbiota-derived metabolites.[3] PAGln has been implicated in regulating microglia-mediated neuroinflammation.[3] This suggests that this compound could be investigated for similar roles in host-microbe interactions and neuroimmunology.

Potential Role in Cancer Metabolism

Glutamine metabolism is a critical area of cancer research, with many tumors exhibiting "glutamine addiction".[3] Glutamine analogs and metabolism inhibitors are being actively explored as potential anti-cancer agents.[3] The phenyl substitution in this compound may confer resistance to enzymatic hydrolysis compared to L-glutamine, potentially prolonging its biological half-life.[3] Molecular docking studies on similar N(5)-phenyl derivatives have suggested competitive inhibition of glutaminase 2 (GLS2), a key enzyme in cancer metabolism.[3]

Caption: Potential inhibitory role in glutamine metabolism.

Distinction from Phenylacetylglutamine (PAGln)

It is crucial to distinguish this compound from its positional isomer, N(2)-phenylacetyl-L-glutamine (PAGln). In PAGln, the phenylacetyl moiety is attached to the α-amino group (N2 position).[3][4] This difference in substitution site leads to distinct metabolic fates and biological activities. PAGln is a known mammalian xenobiotic conjugate excreted in urine and has been linked to cardiovascular disease biomarkers.[3][5]

Spectroscopic Characterization (Hypothetical Data)

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplets in the range of δ 7.0-8.0 ppm.- α-CH proton: A multiplet around δ 3.8-4.2 ppm.- β-CH₂ and γ-CH₂ protons: Multiplets in the range of δ 2.0-2.8 ppm.- Amide and amine protons: Broad singlets, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic carbons: Peaks in the range of δ 120-140 ppm.- Carboxyl and amide carbonyl carbons: Peaks in the range of δ 170-180 ppm.- α-C, β-C, and γ-C: Peaks in the aliphatic region (δ 25-55 ppm). |

| IR (Infrared Spectroscopy) | - N-H stretching (amine and amide): Broad bands around 3200-3400 cm⁻¹.- C=O stretching (carboxylic acid and amide): Strong absorptions around 1640-1750 cm⁻¹.- Aromatic C=C stretching: Peaks around 1450-1600 cm⁻¹.- Aromatic C-H bending: Bands in the 690-900 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Expected [M+H]⁺ ion at m/z 223.1077. |

Future Research Directions and Applications

This compound represents a promising scaffold for further investigation and development. Key areas for future research include:

-

Enzyme Inhibition Studies: Detailed kinetic analysis of its inhibitory activity against glutaminases and other enzymes involved in glutamine metabolism.

-

Neuroinflammatory Research: Investigation of its effects on microglial activation and inflammatory pathways in the central nervous system.

-

Drug Delivery Systems: Exploration of its use in the development of poly(amino acid)- or polypeptide-based biomaterials for targeted drug delivery.[3]

-

Metabolic Stability and Pharmacokinetics: In-depth studies to determine its metabolic fate, half-life, and bioavailability in biological systems.

Conclusion

This compound is a synthetically accessible derivative of L-glutamine with a unique chemical structure that warrants further exploration by the scientific community. Its potential to interact with key metabolic and signaling pathways, particularly those related to cancer metabolism and neuroinflammation, makes it a valuable tool for basic research and a potential starting point for therapeutic development. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and biological context to facilitate and inspire future research endeavors.

References

- This compound for Research|RUO - Benchchem. (URL: )

-

This compound | C11H14N2O3 | CID 18603770 - PubChem. (URL: [Link])

- ZFIN ChEBI: this compound. (URL: )

-

Phenylacetyl-d5 L-Glutamine | C13H16N2O4 | CID 13728880 - PubChem. (URL: [Link])

- 1331909-01-3| Chemical Name : Phenylacetyl-d5 L-Glutamine | Pharmaffili

- 1331909-01-3| Chemical Name : Phenylacetyl-d5 L-Glutamine | Pharmaffili

-

Phenylacetylglutamine | C13H16N2O4 | CID 92258 - PubChem. (URL: [Link])

-

Phenylacetylglutamine - Wikipedia. (URL: [Link])

-

Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives - PMC - NIH. (URL: [Link])

-

-

The synthesis of N-p-aminobenzoyl-DL- and -L-glutamine and -DL-isoglutamine - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

-

-

Showing Compound alpha-N-Phenylacetyl-L-glutamine (FDB023896) - FooDB. (URL: [Link])

- CN1264810C - Process for synthesis of L-glutamine - Google P

-

Cas 35305-74-9,N-Acetyl-L-glutamine - LookChem. (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000641) - Human Metabolome Database. (URL: [Link])

-

Investigating a Systematic and Widespread Misidentification in the Metabolic Profiling Literature: Phenylacetylglutamine and Phenylacetylglycine Signal Misassignment in Proton NMR Spectra of Human and Rodent Urine. (URL: [Link])

-

L-Glutamine | C5H10N2O3 | CID 5961 - PubChem - NIH. (URL: [Link])

-

Phenylalanine - Wikipedia. (URL: [Link])

-

(PDF) Structure confirmation of L-iso-glutamine derivatives - ResearchGate. (URL: [Link])

Sources

A Technical Guide to N(5)-phenyl-L-glutamine and its Relationship to the Uremic Toxin Phenylacetylglutamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The metabolic landscape of phenylalanine is complex, involving both host and microbial pathways that yield a variety of bioactive molecules. Among these are glutamine conjugates, which have garnered significant attention in clinical and preclinical research. This guide provides an in-depth technical examination of two structurally related molecules: N(5)-phenyl-L-glutamine and N(2)-phenylacetyl-L-glutamine, commonly known as phenylacetylglutamine (PAGln). While both are derivatives of L-glutamine, their positional isomerism dictates vastly different origins, metabolic fates, and biological activities. Phenylacetylglutamine is a well-characterized, gut microbiota-derived uremic toxin implicated in cardiovascular disease.[1][2] In contrast, this compound is primarily a synthetic compound used as a research tool to investigate glutamine metabolism, particularly in oncology.[3] This document delineates their distinct chemical identities, dissects their divergent metabolic pathways, and contrasts their roles in health and disease. Furthermore, it provides detailed analytical protocols for their quantification and characterization, offering a comprehensive resource for professionals in biomedical research and drug development.

Foundational Concepts: Distinguishing Positional Isomers

The critical distinction between this compound and phenylacetylglutamine lies in the point of attachment of the phenyl-containing moiety to the L-glutamine backbone. This difference in chemical structure, known as positional isomerism, is the primary determinant of their unique biochemical identities and functions.

-

This compound: In this molecule, the phenyl group is attached via an amide bond to the gamma (γ) carboxyl group of the glutamine side chain. It is formally a condensation product of L-glutamic acid's side chain and aniline.[4][5]

-

Phenylacetylglutamine (PAGln) or N(2)-phenylacetyl-L-glutamine: Here, a phenylacetyl group is linked via an amide bond to the alpha (α) amino group of the glutamine.[6] This molecule is the result of enzymatic conjugation in the body.[7]

This structural variance is visually represented below.

Caption: Chemical structures of the positional isomers.

A summary of their key physicochemical properties is provided in Table 1.

| Property | This compound | Phenylacetylglutamine (PAGln) | Reference |

| IUPAC Name | (2S)-2-amino-5-anilino-5-oxopentanoic acid | (2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid | [4][6] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | C₁₃H₁₆N₂O₄ | [4][6] |

| Molecular Weight | 222.24 g/mol | 264.28 g/mol | [4][6] |

| Origin | Primarily synthetic | Natural human metabolite | [3][7] |

The Metabolic Nexus: A Tale of Two Pathways

The origins of these two molecules are fundamentally different. Phenylacetylglutamine is the end-product of a multi-step, host-microbiome metabolic pathway, whereas this compound is not a known natural metabolite but rather a synthetic analog used for research.

The Phenylacetylglutamine (PAGln) Pathway: A Host-Microbe Collaboration

The synthesis of PAGln is a meta-organismal process, beginning with the dietary intake of the essential amino acid phenylalanine, which is abundant in protein-rich foods like meat and dairy products.[1][8]

-

Microbial Metabolism in the Gut: Unabsorbed phenylalanine that reaches the colon is metabolized by gut bacteria, including species from the Clostridiales and Ruminococcaceae families.[8][9] These microbes convert phenylalanine into phenylpyruvic acid (PPY) and subsequently into phenylacetic acid (PAA).[1][10] This conversion can occur through several enzymatic pathways, including those involving phenylpyruvate decarboxylase and phenylpyruvate-ferredoxin oxidoreductase.[1]

-

Absorption and Transport: PAA produced in the colon enters the portal circulation and is transported to the liver and kidneys.[1][8]

-

Host Conjugation: In the mitochondria of liver and kidney cells, the enzyme Glutamine N-phenylacetyltransferase catalyzes the conjugation of phenylacetyl-CoA (the activated form of PAA) with L-glutamine.[7][11] This reaction forms phenylacetylglutamine (PAGln).[8][12]

-

Renal Excretion: PAGln is a water-soluble molecule that is efficiently cleared from the body via renal excretion, primarily through active tubular secretion.[13][14] In conditions of impaired kidney function, PAGln accumulates in the blood, contributing to uremic toxicity.[9][15]

The following diagram illustrates this intricate metabolic journey.

Caption: The meta-organismal metabolic pathway of Phenylacetylglutamine (PAGln).

This compound: Synthetic Origins and Research Applications

Unlike PAGln, this compound is not known to be a product of natural metabolic pathways in humans. It is a synthetic derivative, formally created by the condensation of the side-chain carboxyl group of L-glutamic acid with aniline.[4] Its primary utility is as a research tool. As a glutamine analog, it can be used to probe the intricate networks of glutamine metabolism.[3] This is particularly relevant in cancer research, where many tumors exhibit a state of "glutamine addiction" to fuel rapid proliferation.[3] By introducing a stable phenyl group at the N(5) position, researchers can study enzyme interactions, such as the inhibition of glutaminase, a key enzyme in cancer metabolism, without the rapid hydrolysis that L-glutamine undergoes.[3]

Biological Significance and Divergent Roles

The functional consequences of these two molecules are as distinct as their origins.

Phenylacetylglutamine: The Uremic Toxin and Cardiovascular Player

PAGln is recognized as a gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD).[9][15][16] Elevated plasma levels of PAGln are independently associated with an increased risk for major adverse cardiovascular events (MACE), including heart failure and thrombosis, as well as overall mortality in patients with CKD.[2][13][17]

The underlying mechanism for its pro-thrombotic effects involves its interaction with adrenergic receptors on platelets.[8][18] PAGln enhances platelet activation and aggregation, thereby increasing the risk of thrombotic events.[1] Furthermore, high levels of PAGln are linked to cognitive impairment in the CKD population, highlighting its role as a multi-system toxin.[16][19]

This compound: A Tool for Metabolic Research

The biological significance of this compound is defined by its application in the laboratory. Its structural similarity to glutamine allows it to be used as a competitive inhibitor or probe for enzymes involved in glutamine metabolism.[3] Key research applications include:

-

Cancer Metabolism: Studying the "glutamine addiction" of tumors and exploring glutaminase inhibitors as potential anti-cancer therapeutics.[3]

-

Neuroimmunology: The structurally related molecule, PAGln, has shown regulatory roles in microglia-mediated neuroinflammation, suggesting that analogs like this compound could be used to study neuro-inflammatory processes.[3]

-

Drug Delivery: Its structure makes it a candidate for incorporation into polypeptide-based drug delivery systems.[3]

Analytical Methodologies: Detection and Quantification

The distinct contexts of these molecules—one a clinical biomarker, the other a research chemical—necessitate different analytical approaches. For PAGln, robust, high-throughput quantification in complex biological matrices is paramount. For this compound, structural confirmation is key.

Protocol: Quantification of Phenylacetylglutamine in Biological Matrices via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of PAGln in plasma, serum, and urine due to its high sensitivity and specificity.[20][21]

Objective: To determine the concentration of Phenylacetylglutamine in human plasma.

Materials:

-

Human plasma samples

-

Phenylacetylglutamine analytical standard

-

Phenylacetylglutamine-d5 (isotopically labeled internal standard)

-

Acetonitrile (LC-MS grade) with 0.1% formic acid

-

Water (LC-MS grade) with 0.1% formic acid

-

96-well protein precipitation plate

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma in a 96-well plate, add 10 µL of internal standard working solution (e.g., 1 µM Phenylacetylglutamine-d5).

-

Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard (see Table 2).

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenylacetylglutamine | 263.1 | 120.1 |

| Phenylacetylglutamine-d5 | 268.1 | 125.1 |

-

Data Analysis:

-

Generate a calibration curve using the analytical standard.

-

Quantify the PAGln concentration in unknown samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

-

This self-validating system, incorporating an isotopically labeled internal standard, corrects for variations in sample preparation and instrument response, ensuring trustworthy and reproducible results.

Caption: General workflow for LC-MS/MS analysis of Phenylacetylglutamine.

Conclusion and Future Directions

References

- Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. (2024). ACS Chemical Neuroscience.

- Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomization Study. (n.d.). Microbiology Spectrum.

- Impact of gut probiotic metabolites on phenylketonuria. (2023). Frontiers in Cellular and Infection Microbiology.

- Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. (2024).

- Gut-Microbiota-Related Metabolite Phenylacetylglutamine and Risk of Incident Coronary Heart Disease Among Women. (2023). The Journal of Clinical Endocrinology & Metabolism.

- This compound for Research|RUO. (n.d.). Benchchem.

- Gut-Microbiome Composition in Response to Phenylketonuria Depends on Dietary Phenylalanine in BTBR Pahenu2 Mice. (2022). PubMed Central.

- Phenylketonuria and Gut Microbiota: A Controlled Study Based on Next-Gener

- Impact of gut probiotic metabolites on phenylketonuria. (2025). PubMed Central.

- Phenylacetylglutamine's role in the link between uremic toxins and cognition in chronic kidney disease. (n.d.). ERA.

- Gut microbiota-derived metabolite phenylacetylglutamine in cardiovascular and metabolic disease. (2025).

- Alteration of the gut microbiota and metabolite phenylacetylglutamine in patients with severe chronic heart failure. (2022). Frontiers in Cardiovascular Medicine.

- Gut Microbiota and Cardiovascular Uremic Toxicities. (2018). MDPI.

- This compound. (n.d.). PubChem.

- Phenylacetylglutamine and trimethylamine N-oxide: Two uremic players, different actions. (2023).

- Phenylacetylglutamine. (n.d.). PubChem.

- Phenylacetylglutamine. (n.d.). Wikipedia.

- Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights. (2024). PubMed.

- #794 Phenylacetylglutamine's role in the link between uremic toxins and cognition in chronic kidney disease: a CKD-REIN cohort study. (2025).

- Microbiota-Derived Phenylacetylglutamine Associates with Overall Mortality and Cardiovascular Disease in Patients with CKD. (2017). Journal of the American Society of Nephrology.

- Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. (2024).

- Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights. (2023).

- ZFIN ChEBI: this compound. (n.d.). ZFIN.

- Glutamine N-phenylacetyltransferase. (2026).

- Showing metabocard for Phenylacetylglutamine (HMDB0006344). (2007).

- Showing Compound alpha-N-Phenylacetyl-L-glutamine (FDB023896). (2011). FooDB.

- Phenylacetylglutamine. (n.d.). BEVITAL AS.

- Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic p

- Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia. (2021). MDPI.

- Gas chromatography of urinary N-phenylacetylglutamine. (1977). SciSpace.

- Glutamine: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences.

Sources

- 1. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H14N2O3 | CID 18603770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ZFIN ChEBI: this compound [zfin.org]

- 6. Phenylacetylglutamine | C13H16N2O4 | CID 92258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gut Microbiota and Cardiovascular Uremic Toxicities [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Human Metabolome Database: Showing metabocard for Phenylacetylglutamine (HMDB0006344) [hmdb.ca]

- 13. Microbiota-Derived Phenylacetylglutamine Associates with Overall Mortality and Cardiovascular Disease in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | Alteration of the gut microbiota and metabolite phenylacetylglutamine in patients with severe chronic heart failure [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights [journal.hep.com.cn]

- 21. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia [mdpi.com]

An In-depth Technical Guide to Investigating the Effects of N(5)-phenyl-L-glutamine on the Gut Microbiota

Foreword

The human gut, a complex and dynamic ecosystem, is home to trillions of microorganisms that profoundly influence our health and disease. The interplay between xenobiotics and this intricate microbial community is a burgeoning field of research with significant implications for drug development and personalized medicine. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the effects of a novel compound, N(5)-phenyl-L-glutamine, on the gut microbiota. By synthesizing established methodologies with expert insights, this document serves as a practical roadmap for elucidating the potential modulatory role of this glutamine derivative on microbial composition and function.

Introduction: The Scientific Rationale

This compound is a derivative of the amino acid L-glutamine, where a phenyl group is attached to the nitrogen of the side-chain amide.[1][2] While direct biological activities of this compound are not extensively documented, its structural similarity to other biologically significant molecules provides a strong impetus for investigation. Notably, the gut microbiota is known to metabolize dietary compounds, including those with phenyl moieties, into various bioactive molecules.[3][4][5][6]

A key point of interest lies in its relationship to phenylacetylglutamine (PAGln), a gut microbiota-derived metabolite.[7] PAGln is formed from the conjugation of phenylacetate and glutamine and has been implicated in various physiological processes.[8][9][10] Given that this compound shares structural motifs with the precursors of PAGln, it is plausible that it could either be a substrate for microbial metabolism, a modulator of microbial enzymatic activity, or exert direct effects on the composition and function of the gut microbiota. Understanding these potential interactions is crucial for evaluating its therapeutic potential and safety profile.

This guide will delineate a systematic approach to explore the reciprocal relationship between this compound and the gut microbiota, from initial in vitro screening to in vivo validation and multi-omics analysis.

Chemical Profile of this compound

A thorough understanding of the test compound is fundamental to any investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-5-anilino-5-oxopentanoic acid | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 5963-60-0 | [1] |

The synthesis of this compound involves the formal condensation of the side-chain carboxy group of L-glutamic acid with the amino group of aniline.[1][2] Its stability, solubility, and potential for enzymatic hydrolysis should be characterized prior to biological assays to ensure accurate dosing and interpretation of results.[7]

A Proposed Research Framework for Investigating Gut Microbiota Interactions

A multi-pronged approach, combining in vitro and in vivo models, is essential for a comprehensive assessment of the effects of this compound on the gut microbiota.

In Vitro Assessment: A Controlled Environment for Initial Screening

In vitro models of the human gut microbiota offer a controlled and reproducible environment to study the direct effects of a compound on a microbial community, minimizing host-related confounding factors.[11][12][13][14] A human gut microbiota model (HGMM) can be constructed using fecal samples from healthy donors.[11][12][13]

-

Preparation of Anaerobic Medium: Prepare a basal medium that simulates the nutrient conditions of the human colon, such as Yeast extract-Casitone-Fatty Acid (YCFA) medium.[15] Sterilize by autoclaving and supplement with a reducing agent like L-cysteine HCl to maintain anaerobic conditions.[15]

-

Inoculum Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. Homogenize the fecal sample in a sterile, anaerobic buffer.

-

Inoculation and Acclimatization: In an anaerobic chamber, inoculate the prepared medium with the fecal homogenate. Allow the microbial community to acclimatize for a defined period (e.g., 24-48 hours) at 37°C.

-

Introduction of this compound: Prepare a stock solution of this compound in a suitable solvent. Add the compound to the cultures at various concentrations. Include a vehicle control (solvent only).

-

Sampling: At predetermined time points (e.g., 0, 24, 48 hours), collect aliquots of the culture for downstream analysis. Separate the microbial biomass (pellet) from the supernatant by centrifugation. Store samples at -80°C.

-

Analysis: The collected pellets will be used for DNA extraction for 16S rRNA sequencing and metagenomics. The supernatants will be analyzed for metabolite profiling (metabolomics).

In Vitro Experimental Workflow

In Vivo Assessment: Incorporating Host-Microbe Interactions

Animal models are indispensable for studying the complex interplay between a test compound, the gut microbiota, and the host's physiology.[16][17][18][19] Murine models are commonly used due to their well-characterized genetics and the availability of gnotobiotic (germ-free) strains, which can be colonized with specific microbial communities.[17][18]

-

Animal Acclimation: House mice in a controlled environment for a period of acclimatization.

-

Compound Administration: Administer this compound to the treatment group via oral gavage. The control group should receive the vehicle.

-

Sample Collection: Collect fresh fecal pellets at baseline and throughout the study period for microbiota and metabolite analysis. At the end of the study, collect intestinal contents and tissues for further analysis.

-

Host Parameter Monitoring: Monitor relevant host physiological parameters, such as body weight, food intake, and markers of gut inflammation or barrier integrity.

-

Sample Processing: Process fecal and intestinal samples for DNA extraction and metabolomics as described for the in vitro model.

In Vivo Experimental Workflow

Analytical Methodologies for Deciphering Microbiota Modulation

A multi-omics approach is crucial for a comprehensive understanding of the effects of this compound.

Microbial Composition: Who is there?

This technique targets a specific hypervariable region of the 16S rRNA gene, which is present in all bacteria and archaea, to provide a taxonomic profile of the microbial community.[20][21][22][23][24]

Protocol: 16S rRNA Gene Amplicon Sequencing

-

DNA Extraction: Extract total genomic DNA from fecal samples or in vitro culture pellets using a commercially available kit optimized for microbial DNA.[22]

-